molecular formula C11H10ClNO2 B8612030 1-(5-Chloropent-1-yn-1-yl)-4-nitrobenzene

1-(5-Chloropent-1-yn-1-yl)-4-nitrobenzene

Cat. No.: B8612030
M. Wt: 223.65 g/mol
InChI Key: WJVLQXVKPKJOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropent-1-yn-1-yl)-4-nitrobenzene is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(5-chloropent-1-ynyl)-4-nitrobenzene

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-2-4-10-5-7-11(8-6-10)13(14)15/h5-8H,1,3,9H2

InChI Key

WJVLQXVKPKJOOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCCl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-iodonitrobenzene (25 g, 100 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.30 g, 0.43 mmol) and copper (I) iodide (0.18 g, 0.95 mmol) in tetrahydrofuran (300 mL) and triethylamine (150 mL) was degassed under Argon for 10 minutes. The mixture was then heated to 55° C. and treated with 5-chloropentyne (12 mL, 110 mmol) via syringe. After 30 minutes of stirring, additional quantities of dichlorobis(triphenylphosphine)palladium(II) (0.10 g) and 5-chloropentyne (1 mL) were added. After another 30 minutes of stirring, the mixture was allowed to cool to room temperature and then was filtered through a pad of Celite diatomaceous earth. The filtrate was concentrated to dryness under reduced pressure to provide 1-(5-chloropent-1-ynyl)-4-nitrobenzene, which was carried on without further purification. ES/MS calcd. for C11H11ClNO2+ 224.1. found m/z=224.2 (M+1-1)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

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